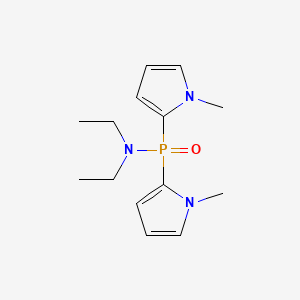
N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine is a chemical compound with the molecular formula C14H22N3OP. It is known for its unique structure, which includes a phosphoryl group bonded to two 1-methylpyrrol-2-yl groups and an N-ethyl-ethanamine moiety. This compound has a molecular weight of 279.318 g/mol and is characterized by its density of 1.12 g/cm³ and boiling point of 409.5°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in producing N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound’s structure enables it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethylbis(1-methylpyrrol-2-yl)phosphinamid
- Bis(1-methyl-pyrrol-2-yl)-phosphinic acid diethylamide
Uniqueness
N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
65887-67-4 |
|---|---|
Molecular Formula |
C14H22N3OP |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
N-bis(1-methylpyrrol-2-yl)phosphoryl-N-ethylethanamine |
InChI |
InChI=1S/C14H22N3OP/c1-5-17(6-2)19(18,13-9-7-11-15(13)3)14-10-8-12-16(14)4/h7-12H,5-6H2,1-4H3 |
InChI Key |
YODVKQABVJZFJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(C1=CC=CN1C)C2=CC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















